molecular formula C7H4ClNS B1591031 5-Chlorobenzo[d]thiazole CAS No. 2786-51-8

5-Chlorobenzo[d]thiazole

Cat. No. B1591031
Key on ui cas rn: 2786-51-8
M. Wt: 169.63 g/mol
InChI Key: YTSFYTDPSSFCLU-UHFFFAOYSA-N
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Patent
US09221809B2

Procedure details

Following the same procedure as in step 2 of Example 337 using 5-chloro-1,3-benzothiazole-2-thiol (1.0 g, 4.96 mmol, 1.00 equiv) and iron powder (2.8 g, 10.00 equiv) in acetic acid (15.0 mL). The crude product was purified through a silica gel column with ethyl acetate/petroleum ether (1:50-1:10) to afford the title compound as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8](S)=[N:7][C:6]=2[CH:11]=1>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[N:7][C:6]=2[CH:11]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=CC2=C(N=C(S2)S)C1
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2.8 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified through a silica gel column with ethyl acetate/petroleum ether (1:50-1:10)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(N=CS2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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